molecular formula C9H13ClFN B1395785 (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1075715-56-8

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Cat. No. B1395785
M. Wt: 189.66 g/mol
InChI Key: VVIJOOJNOZEOGM-FVGYRXGTSA-N
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Description

-(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, also known as 2-FPH, is a synthetic compound with a wide range of applications in the field of scientific research. It is a chiral compound, meaning it has two forms, each of which can have different properties. 2-FPH is used in a variety of experiments, such as pharmacology, biochemistry, and physiology, due to its ability to interact with a number of physiological targets.

Scientific Research Applications

  • Anti-Influenza Virus Activity : A study by Oka et al. (2001) highlights the synthesis of tricyclic compounds with a unique amine moiety, demonstrating potent anti-influenza A virus activity. This includes the compound 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride, which showed promise as a novel anti-influenza virus agent for humans (Oka et al., 2001).

  • Synthesis and Antibacterial Activity : A study by Arutyunyan et al. (2017) describes the synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their subsequent antibacterial activity. The oxalates and hydrochlorides of these compounds were found to possess high antibacterial properties (Arutyunyan et al., 2017).

  • Antimicrobial Activity : Nagamani et al. (2018) synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and evaluated their antimicrobial activity. These compounds were found to have significant antimicrobial properties (Nagamani et al., 2018).

  • Chemical Synthesis and Structural Diversity : Roman (2013) used 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in various alkylation and ring closure reactions. This approach generated a structurally diverse library of compounds, indicating the versatility of such fluoro-substituted amines in synthetic chemistry (Roman, 2013).

  • Solubility Analysis in Supercritical Carbon Dioxide : A study by Hezave et al. (2013) analyzed the solubility of fluoxetine hydrochloride, a compound structurally similar to (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, in supercritical carbon dioxide. This research is significant for understanding the solubility characteristics of similar fluoro-substituted amines in various solvents (Hezave et al., 2013).

properties

IUPAC Name

(1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIJOOJNOZEOGM-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704159
Record name (1S)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

CAS RN

1075715-56-8
Record name (1S)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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